N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
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Overview
Description
N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno pyrimidine structure.
Alkylation: The core structure is then alkylated using diethylamine and other reagents to introduce the diethylamino groups.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine
- N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)butane-1,4-diamine
Uniqueness
N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothieno pyrimidine core and diethylamino groups make it particularly versatile for various applications.
Properties
IUPAC Name |
N',N'-diethyl-N-(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4S/c1-4-22(5-2)10-6-9-19-17-16-14-11-13(3)7-8-15(14)23-18(16)21-12-20-17/h12-13H,4-11H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFHMOVGAKEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C3=C(CCC(C3)C)SC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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